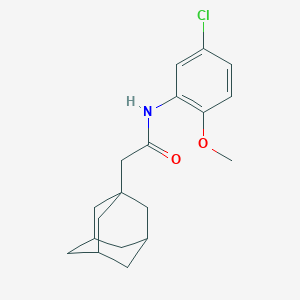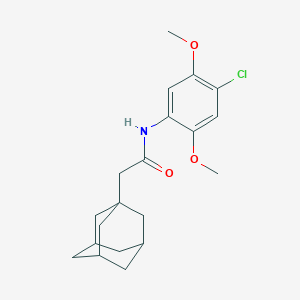![molecular formula C20H19N5O2S B251293 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251293.png)
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is also known as TAK-659 and it belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a key role in signal transduction pathways. The inhibition of kinases can lead to the disruption of cell signaling pathways, which can be beneficial in the treatment of certain diseases.
作用機序
The mechanism of action of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the inhibition of BTK and other kinases. BTK is a key enzyme in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. The inhibition of BTK can lead to the disruption of B-cell signaling pathways, which can result in the inhibition of B-cell proliferation and survival. In addition, the inhibition of ITK and Tec kinase can lead to the inhibition of T-cell activation and cytokine production, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of BTK and other kinases, which can lead to the disruption of cell signaling pathways. In vivo studies have shown that this compound has antitumor activity in B-cell lymphoma and leukemia models. This compound has also been shown to have anti-inflammatory activity in models of autoimmune disorders and inflammatory diseases.
実験室実験の利点と制限
The advantages of using 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its specificity for BTK and other kinases, its ability to inhibit B-cell receptor signaling, and its potential applications in the treatment of certain diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.
将来の方向性
There are several future directions for the study of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the role of BTK and other kinases in the development and progression of other diseases, such as solid tumors and autoimmune disorders. Additionally, the combination of BTK inhibitors with other therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy for certain diseases.
合成法
The synthesis of 3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been described in the literature. The synthesis involves the reaction of 4-amino-3-nitrobenzoic acid with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of triethylamine and acetic anhydride to form 4-(2-mercapto-5-methyl-1,3,4-thiadiazol-3-yl)aniline. This intermediate is then reacted with 4-bromo-2-fluoroaniline in the presence of potassium carbonate and butyl bromide to form 3-butoxy-N-[4-(2-mercapto-5-methyl-1,3,4-thiadiazol-3-yl)phenyl]benzamide. Finally, this compound is reacted with 1,2,4-triazole-3-thiol to form this compound.
科学的研究の応用
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in B-cell receptor signaling. The inhibition of BTK can lead to the disruption of B-cell signaling pathways, which can be beneficial in the treatment of certain diseases, such as B-cell lymphomas and leukemias. In addition, this compound has also been shown to inhibit the activity of other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase. The inhibition of these kinases can also be beneficial in the treatment of certain diseases, such as autoimmune disorders and inflammatory diseases.
特性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-3-11-27-17-6-4-5-15(12-17)18(26)22-16-9-7-14(8-10-16)19-24-25-13-21-23-20(25)28-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,26) |
InChIキー |
JASUPAFWSDXNLM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251214.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
